
Diphenhydramine-d6 N-Oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenhydramine-d6 N-Oxide is a stable isotope-labeled compound derived from diphenhydramine, a first-generation antihistamine. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of diphenhydramine. The presence of deuterium atoms in place of hydrogen atoms allows for precise tracking and analysis in various experimental settings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diphenhydramine-d6 N-Oxide typically involves the oxidation of diphenhydramine-d6. One common method is the use of hydrogen peroxide in the presence of a catalyst to achieve the N-oxide formation. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous-flow reactor technology is often employed to enhance efficiency and scalability. This method allows for better control over reaction conditions, leading to consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
Diphenhydramine-d6 N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert the N-oxide back to the parent amine.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, catalysts like acetic acid.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles like alkyl halides under basic conditions.
Major Products Formed
Oxidation: Higher oxidized states of the compound.
Reduction: Diphenhydramine-d6.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diphenhydramine-d6 N-Oxide is extensively used in scientific research, including:
Pharmacokinetic Studies: Tracking the metabolic pathways of diphenhydramine in biological systems.
Drug Metabolism: Understanding the biotransformation of diphenhydramine and its metabolites.
Toxicology: Assessing the safety and potential toxic effects of diphenhydramine and its derivatives.
Analytical Chemistry: Serving as a reference standard in mass spectrometry and other analytical techniques
Mecanismo De Acción
Diphenhydramine-d6 N-Oxide exerts its effects primarily through its interaction with histamine H1 receptors. As an inverse agonist, it binds to these receptors and inhibits the action of histamine, thereby reducing allergic symptoms. The deuterium labeling does not significantly alter the mechanism of action but allows for precise tracking in experimental studies .
Comparación Con Compuestos Similares
Similar Compounds
Diphenhydramine: The parent compound, widely used as an antihistamine.
Diphenhydramine N-Oxide: The non-deuterated version of the compound.
Other Antihistamines: Such as cetirizine and loratadine.
Uniqueness
Diphenhydramine-d6 N-Oxide is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in scientific research compared to its non-labeled counterparts .
Propiedades
Fórmula molecular |
C17H21NO2 |
|---|---|
Peso molecular |
277.39 g/mol |
Nombre IUPAC |
2-benzhydryloxy-N,N-bis(trideuteriomethyl)ethanamine oxide |
InChI |
InChI=1S/C17H21NO2/c1-18(2,19)13-14-20-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3/i1D3,2D3 |
Clave InChI |
OEQNVWKWQPTBSC-WFGJKAKNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])[N+](CCOC(C1=CC=CC=C1)C2=CC=CC=C2)(C([2H])([2H])[2H])[O-] |
SMILES canónico |
C[N+](C)(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


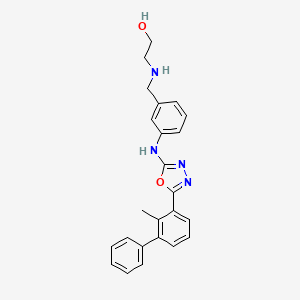

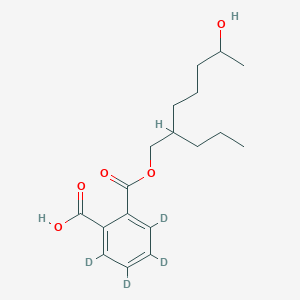

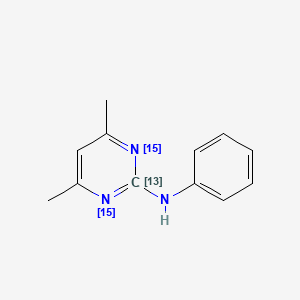

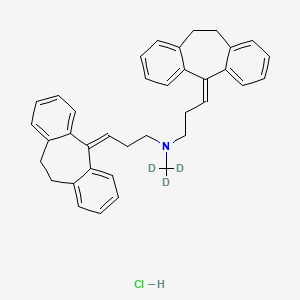
![(6s)-6-Phenyl-5,6-Dihydrobenzo[h]quinazolin-2-Amine](/img/structure/B12422073.png)
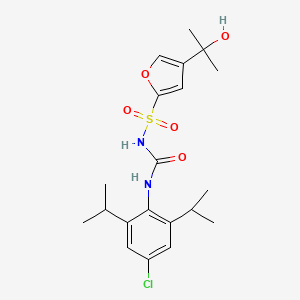
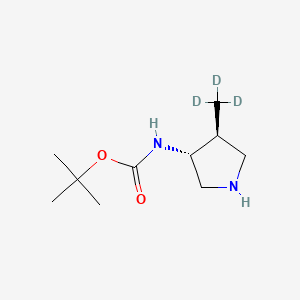
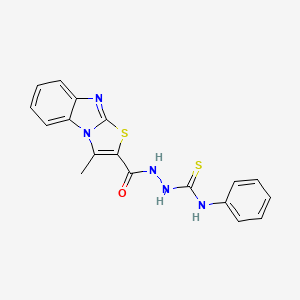


![N-(2-benzoylphenyl)-2-[(1S)-2-methyl-1-[(3,4,5-trimethoxybenzoyl)amino]propyl]-1,3-thiazole-4-carboxamide](/img/structure/B12422127.png)
